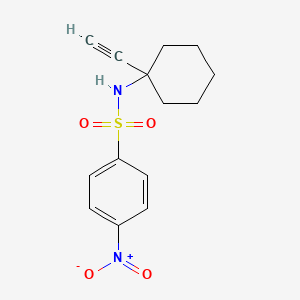
(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. It is a member of the thiazepane family of compounds, which are known to have various biological activities.
Scientific Research Applications
Synthesis and Structural Characterization
Several studies have focused on the synthesis and characterization of compounds related to "(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone". For instance, the development of new difluoro aromatic ketone monomers for preparing poly(arylene ether sulfone)s demonstrates the versatility of such compounds in material science, particularly for applications requiring high hydroxide conductivity and alkaline stability (Shi et al., 2017). Additionally, the synthesis of novel compounds through aza-Piancatelli rearrangement/Michael reaction and their structural elucidation using nOe studies and X-ray crystallography highlight their potential in creating new chemical entities with diverse applications (Reddy et al., 2012).
Photophysical and Catalytic Applications
Compounds with the difluorophenyl and phenylthiazepan motifs have been investigated for their photophysical properties and potential as fluorescent materials. For example, the preparation and characterization of high fluorescence intensity poly(aryl ether ketone)s containing tetraphenylethylene moieties reveal their application in creating materials with strong fluorescence intensity, useful for sensing and imaging applications (Li et al., 2016). Furthermore, the synthesis and biological evaluation of various derivatives indicate their potential as antimicrobial agents, demonstrating the broad applicability of these compounds in medicinal chemistry and material science (Chaudhari, 2012).
properties
IUPAC Name |
(2,6-difluorophenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NOS/c19-14-7-4-8-15(20)17(14)18(22)21-10-9-16(23-12-11-21)13-5-2-1-3-6-13/h1-8,16H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMSHZNRSJWZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

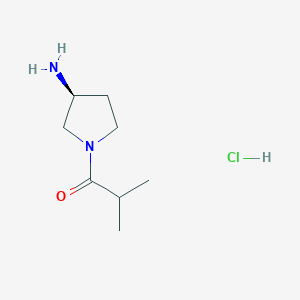
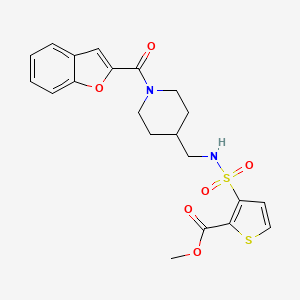
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3007537.png)
![Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B3007539.png)
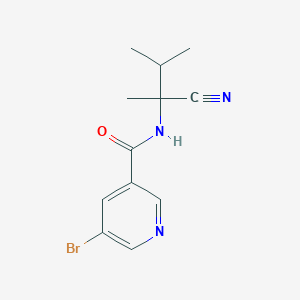
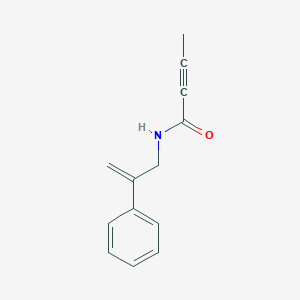
![Methoxy[1-(3-nitrophenyl)ethylidene]amine](/img/structure/B3007543.png)
![5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3007544.png)
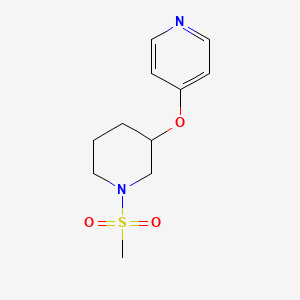
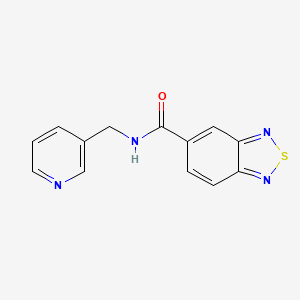
![[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B3007550.png)
